molecular formula C17H12ClNO2 B11837184 Methyl 2-chloro-4-phenylquinoline-3-carboxylate CAS No. 94502-05-3

Methyl 2-chloro-4-phenylquinoline-3-carboxylate

Cat. No.: B11837184
CAS No.: 94502-05-3
M. Wt: 297.7 g/mol
InChI Key: UDDJCFMHKZYSPU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C18H12ClNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-phenylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. The reaction is catalyzed by a base and often requires refluxing in an alcoholic solution or an organic solvent .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are becoming more common to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-4-phenylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Methyl 2-phenylquinoline-4-carboxylate
  • 2-chloroquinoline-3-carbaldehyde

Uniqueness

Methyl 2-chloro-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position and the ester group at the 3-position enhances its potential as a pharmacologically active compound .

Properties

CAS No.

94502-05-3

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

methyl 2-chloro-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C17H12ClNO2/c1-21-17(20)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-16(15)18/h2-10H,1H3

InChI Key

UDDJCFMHKZYSPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3

Origin of Product

United States

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